4-Cyanophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
4-Cyanophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a unique combination of functional groups, including a cyano group, a methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-cyanobenzaldehyde and 4-methylphenylhydrazine can form an intermediate hydrazone, which then undergoes cyclization in the presence of an oxidizing agent to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-Cyanophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The oxazole ring can participate in hydrogen bonding and π-π interactions, affecting its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 5-phenyl-1,2-oxazole-3-carboxylate
- 4-Cyanophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
- 4-Cyanophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
Uniqueness
4-Cyanophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H12N2O3 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
(4-cyanophenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H12N2O3/c1-12-2-6-14(7-3-12)17-10-16(20-23-17)18(21)22-15-8-4-13(11-19)5-9-15/h2-10H,1H3 |
InChI Key |
RJAVFJNMBLMOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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